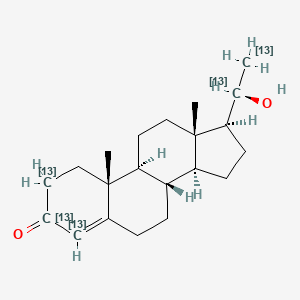

20a-Dihydroprogesterone-13C5

Beschreibung

20α-Dihydroprogesterone-13C5 is a stable isotope-labeled analog of 20α-dihydroprogesterone, a metabolite of progesterone involved in steroid hormone biosynthesis and regulation. The compound is enriched with five carbon-13 (13C) atoms, making it a critical tool for quantitative analysis in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Isotopic labeling with 13C minimizes interference in analytical workflows, enabling precise tracking of metabolic pathways, pharmacokinetic profiling, and biomarker validation in endocrine research .

These compounds are typically employed as internal standards in forensic, clinical, and pharmacological research to ensure analytical accuracy and reproducibility .

Eigenschaften

Molekularformel |

C21H32O2 |

|---|---|

Molekulargewicht |

321.44 g/mol |

IUPAC-Name |

(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxy(1,2-13C2)ethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16-,17+,18-,19-,20-,21+/m0/s1/i1+1,8+1,12+1,13+1,15+1 |

InChI-Schlüssel |

RWBRUCCWZPSBFC-CAJZKUKUSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C@H]([13CH3])O)CCC4=[13CH][13C](=O)[13CH2]C[C@]34C |

Kanonische SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 20a-Dihydroprogesterone-13C5 involves the incorporation of carbon-13 into the molecular structure of 20a-Dihydroprogesterone. This is typically achieved through chemical synthesis using carbon-13 labeled precursors . The specific reaction conditions and synthetic routes can vary, but they generally involve standard organic synthesis techniques such as hydrogenation, oxidation, and reduction reactions .

Industrial Production Methods: Industrial production of 20a-Dihydroprogesterone-13C5 is carried out in specialized facilities equipped to handle isotope-labeled compounds. The production process involves the use of carbon-13 labeled starting materials and follows stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 20a-Dihydroprogesterone-13C5 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 20a-Dihydroprogesterone-13C5 can yield carbonyl-containing derivatives, while reduction can produce hydroxyl-containing derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: 20a-Dihydroprogesterone-13C5 is used as a tracer in chemical research to study reaction mechanisms and pathways. Its stable isotope labeling allows for precise tracking of molecular transformations .

Biology: In biological research, 20a-Dihydroprogesterone-13C5 is used to study metabolic pathways and enzyme activities. It helps in understanding the metabolism of progesterone and its derivatives in various biological systems .

Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of progesterone analogs. It aids in the development of new therapeutic agents by providing insights into drug metabolism and distribution .

Industry: In the pharmaceutical industry, 20a-Dihydroprogesterone-13C5 is used in the development and validation of analytical methods for drug testing. It serves as an internal standard in mass spectrometry and other analytical techniques .

Wirkmechanismus

20a-Dihydroprogesterone-13C5 exerts its effects by interacting with specific molecular targets and pathways. It is a metabolite of progesterone, formed by the action of 20a-hydroxysteroid dehydrogenases (20a-HSDs) and 17β-hydroxysteroid dehydrogenase (17β-HSD) . These enzymes catalyze the conversion of progesterone to 20a-Dihydroprogesterone-13C5 and vice versa . The compound has low affinity for the progesterone receptor and acts as an aromatase inhibitor, inhibiting the production of estrogen in breast tissue .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 20α-dihydroprogesterone-13C5 with structurally or functionally related compounds, based on the provided evidence:

Structural and Functional Differences

- Isotopic Labeling: Unlike non-labeled compounds like 17α-hydroxyprogesterone and DHT, 20α-dihydroprogesterone-13C5 and 16α-Hydroxy-DHEA-d5 incorporate stable isotopes (13C and deuterium, respectively). These labels enhance detection sensitivity in MS by reducing background noise .

- Biological Role : While 20α-dihydroprogesterone-13C5 is a progesterone metabolite, DHT is a potent androgen, and 17α-hydroxyprogesterone serves as a precursor to cortisol and androgens. These differences dictate their distinct applications in studying endocrine pathways .

Analytical and Regulatory Considerations

- 17α-Hydroxyprogesterone: Classified as a suspected carcinogen and reproductive toxicant, its handling requires stringent safety protocols, unlike 20α-dihydroprogesterone-13C5, which is presumed safer due to its role as a non-therapeutic analytical tool .

- DHT : As a Schedule III controlled substance, its use is restricted to forensic and anti-doping research, whereas isotope-labeled analogs like 20α-dihydroprogesterone-13C5 are exempt from such regulations when used purely for analytical purposes .

Research Findings and Limitations

- DHT : Analytical standards for DHT are critical in anti-doping research, but its Schedule III status complicates accessibility .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.